molecular formula C17H18F2N2 B8162871 3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline

3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline

Cat. No.: B8162871
M. Wt: 288.33 g/mol
InChI Key: YJINCCIYIGKQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline is a chemical compound known for its applications in pharmaceutical and chemical research. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions of the aniline ring and a phenylpiperidine group at the 4 position. This compound is often used as an intermediate in the synthesis of various active pharmaceutical ingredients and antiviral agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using a phenyl halide and a base.

    Fluorination: The fluorine atoms are introduced at the 3 and 5 positions of the aniline ring through electrophilic fluorination reactions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes:

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

Scientific Research Applications

3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline has several scientific research applications, including:

    Pharmaceutical Research: Used as an intermediate in the synthesis of active pharmaceutical ingredients, particularly antiviral agents.

    Chemical Research: Employed in the development of new chemical reactions and synthetic methodologies.

    Biological Studies: Investigated for its potential biological activities and interactions with various biological targets.

    Industrial Applications: Utilized in the production of high-value chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoro-4-(4-fluorophenyl)piperidin-1-yl)aniline: Similar structure with an additional fluorine atom on the phenyl group.

    3,5-Difluoro-4-(4-methylpiperidin-1-yl)aniline: Similar structure with a methyl group instead of a phenyl group.

Uniqueness

3,5-Difluoro-4-(4-phenylpiperidin-1-yl)aniline is unique due to its specific substitution pattern and the presence of both fluorine atoms and a phenylpiperidine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

3,5-difluoro-4-(4-phenylpiperidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2/c18-15-10-14(20)11-16(19)17(15)21-8-6-13(7-9-21)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINCCIYIGKQLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3F)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 500 mL round-bottom flask was added 1-(2,6-difluoro-4-nitrophenyl)-4-phenylpiperidine (4.53 g, 14.23 mmol), iron (3.97 g, 71.2 mmol), and ammonium chloride (1.142 g, 21.35 mmol) in a solvent mixture of EtOH (60 mL)/THF (60 mL)/water (20 mL). The mixture was refluxed for 3 hours with vigorous stirring, cooled, filtered through diatomaceous earth and the filtrate was concentrated. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried (Na2SO4), filtered and evaporated to give the title compound as yellow solid (3.93 g, 96% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 1.63-1.81 (m, 4H) 2.54-2.64 (m, 1H) 2.95-3.03 (m, 2H) 3.09 (t, J=10.57 Hz, 2H) 5.42 (s, 2H) 6.10-6.21 (m, 2H) 7.15-7.22 (m, 1H) 7.25-7.34 (m, 4H); MS (ESI+) m/z 289 (M+H)+.
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
1.142 g
Type
reactant
Reaction Step One
Name
Quantity
3.97 g
Type
catalyst
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
96%

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